Fenproporex, (+)-

Enantioselective metabolism CYP2D6 Chiral prodrug activation

Procure (+)-fenproporex (CAS 37577-21-2) as the authenticated dextrorotatory reference standard for enantioselective forensic and anti-doping workflows. Unlike racemic fenproporex, this enantiopure starting material introduces a distinct stereochemical bias in the amphetamine metabolite pool—human CYP2D6, CYP1A2, CYP2B6, and CYP3A4 exhibit a slight preference for S(+)-amphetamine N-dealkylation—enabling definitive discrimination between legitimate prodrug ingestion and illicit amphetamine consumption. Essential for laboratories establishing S(+)-amphetamine surplus signature detection in early excretion phases, method-specific LOD determination, and unequivocal adverse analytical finding confirmation under WADA jurisdiction.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 37577-21-2
Cat. No. B12728258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenproporex, (+)-
CAS37577-21-2
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCCC#N
InChIInChI=1S/C12H16N2/c1-11(14-9-5-8-13)10-12-6-3-2-4-7-12/h2-4,6-7,11,14H,5,9-10H2,1H3/t11-/m0/s1
InChIKeyIQUFSXIQAFPIMR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Fenproporex CAS 37577-21-2: (+)-Enantiomer Reference Standard for Chiral Anorectic Analysis and Amphetamine Precursor Differentiation


(+)-Fenproporex (CAS 37577-21-2) is the dextrorotatory (+)-enantiomer of fenproporex, a chiral phenethylamine-class anorectic stimulant originally developed in the 1960s and characterized as N-2-cyanoethylamphetamine [1]. The compound is commercially available primarily as an analytical reference standard for enantioselective investigations, toxicological confirmation, and forensic discrimination workflows, rather than as an active pharmaceutical ingredient . The (+)-enantiomer is structurally identical to its (-)-counterpart (molecular formula C₁₂H₁₆N₂; MW 188.27) but differs in three-dimensional configuration, a distinction that critically affects both its N-dealkylation to S(+)-amphetamine versus R(−)-amphetamine by human cytochrome P450 enzymes and the resulting enantiomeric signature detectable in biological matrices [2].

Why Substituting (+)-Fenproporex with Racemic Fenproporex or Alternative Amphetamine Prodrugs Compromises Analytical Selectivity


Interchanging (+)-fenproporex (CAS 37577-21-2) with racemic fenproporex or other amphetamine-releasing anorectics (e.g., clobenzorex, amfepramone) fundamentally alters the detectable metabolite signature and stereochemical profile in analytical applications. Racemic fenproporex (CAS 16397-28-7) yields a mixture of both amphetamine enantiomers with the S(+)/R(−) ratio varying over the excretion time course [1]. In contrast, use of the enantiopure (+)-fenproporex starting material introduces a distinct stereochemical bias in the resulting amphetamine metabolite pool—human CYP enzymes (CYP2D6, CYP1A2, CYP2B6, CYP3A4) catalyze N-dealkylation with a slight preference for the S(+)-enantiomer [2]. This differential cannot be replicated by racemic material and has direct forensic consequences: the enantiomeric composition of excreted amphetamine serves as a critical variable in distinguishing legitimate prodrug use from illicit amphetamine consumption [3]. Furthermore, fenproporex-derived amphetamine produces peak urinary concentrations of 2850–4150 ng/mL after multidose administration, with the parent compound detectable only when amphetamine exceeds 500 ng/mL—a quantitative threshold that alternative precursors do not identically reproduce [4].

Quantitative Differentiation Evidence for (+)-Fenproporex CAS 37577-21-2: Stereochemical Metabolism, Detection Windows, and Analytical Reference Utility


Enantioselective N-Dealkylation: S(+)-Amphetamine Formation Preference by Human CYP Enzymes

In human liver microsomes (HLM), fenproporex N-dealkylation to amphetamine is catalyzed by CYP2D6, CYP1A2, CYP2B6, and CYP3A4, with all isoforms exhibiting a slight preference for conversion of the S(+)-enantiomer over the R(−)-enantiomer [1]. In vivo studies in Dark Agouti rats (CYP2D6 poor metabolizer model) demonstrated significantly higher plasma levels of both amphetamine enantiomers compared to Wistar rats (extensive metabolizer model), indicating that CYP2D6 influences a downstream metabolic step (likely ring hydroxylation) rather than the primary N-dealkylation reaction [1].

Enantioselective metabolism CYP2D6 Chiral prodrug activation In vitro human liver microsomes

Urinary Amphetamine Concentrations Following Multidose Fenproporex Administration: Quantitative Reference for Prodrug Attribution

Following seven-day administration of fenproporex (one 10 mg dose per day) to five healthy volunteers, peak urinary amphetamine concentrations ranged from approximately 2850 ng/mL to 4150 ng/mL [1]. Amphetamine remained detectable (≥5 ng/mL cutoff) for up to nearly 170 hours after the final dose [1]. Critically, all urine samples containing amphetamine at concentrations ≥500 ng/mL also contained detectable amounts of the parent fenproporex compound, establishing a quantitative threshold relationship that can differentiate fenproporex use from direct amphetamine consumption [1].

Urine toxicology Amphetamine prodrug Multidose pharmacokinetics Doping control

Anorectic Efficacy: Comparable to Methamphetamine in Male Rats but with Reduced Stereotypy Intensity

In male Wistar rats, acute fenproporex (10 mg/kg, i.p.) reduced food intake to 4.4 ± 20 g compared to 12.8 ± 2.5 g for saline controls, an effect comparable to methamphetamine at 2.5 mg/kg i.p. (4.7 ± 4.0 g) [1]. Chronic treatment (60 days) showed decreased weight gain: saline 38 ± 10 g, methamphetamine 25 ± 1.0 g, fenproporex 27 ± 3.0 g [1]. In motor activity assays, fenproporex induced higher activity counts than methamphetamine in female rats (acute: fenproporex 1177 ± 282 vs methamphetamine 817 ± 350; chronic: fenproporex 1511 ± 573 vs methamphetamine 623 ± 274), suggesting differential sex-dependent stimulant profiles [1].

Anorectic potency Behavioral pharmacology Rat feeding model CNS stimulant comparison

Metabolite Detection Window and Immunoassay Cross-Reactivity: 58-Hour Positive Window After Single 20 mg Dose

Following a single 20 mg oral dose of fenproporex, only amphetamine—not the parent compound or specific fenproporex metabolites—was detectable in urine from 30–60 hours post-ingestion onward [1]. The Abbott TDx FPIA amphetamine/methamphetamine II immunoassay produced positive results for up to 58 hours after the 20 mg dose [1]. GC-MS detection limits were established at 50 ng/mL for fenproporex and 100 ng/mL for amphetamine [1]. Chiral analysis revealed both amphetamine enantiomers in urine with a surplus of the S(+)-enantiomer during early-phase excretion [2].

Immunoassay cross-reactivity GC-MS confirmation Urine drug screening Detection window

Regulatory and Procurement Classification: Schedule IV Controlled Substance with WADA Prohibited Status

Fenproporex is designated a Schedule IV controlled substance in the United States pursuant to the Controlled Substances Act . It is also listed as a banned substance by the World Anti-Doping Agency (WADA), with any sportsperson testing positive subject to competition ban [1]. The compound has never been approved by the FDA for clinical use in the US due to lack of efficacy and safety data, and was withdrawn in many countries following abuse problems, though it remains prescribed in some regions (primarily Brazil) [2]. Unlike certain Schedule IV analytical reference materials, fenproporex formulations are available as USDEA-exempt chemical preparations requiring no DEA registration for procurement when supplied as certified reference standards .

Controlled substance scheduling WADA prohibited list DEA Schedule IV Regulatory compliance

Validated Research and Industrial Application Scenarios for (+)-Fenproporex CAS 37577-21-2 Reference Standard


Forensic Urine Drug Testing: Differentiation of Prescribed Prodrug Use from Illicit Amphetamine Consumption

In forensic toxicology laboratories, (+)-fenproporex reference standard enables confirmation of fenproporex ingestion as the source of amphetamine-positive urine screens. Given that amphetamine remains detectable for up to 170 hours after the last dose at concentrations reaching 2850–4150 ng/mL, while parent fenproporex is only detectable when amphetamine exceeds 500 ng/mL [1], laboratories must have access to authenticated (+)-fenproporex to establish method-specific LODs and confirm the co-detection threshold. Furthermore, chiral analysis showing S(+)-amphetamine surplus in early excretion phases provides an enantiomeric signature that distinguishes fenproporex use from direct amphetamine or other prodrug consumption [2].

Sports Anti-Doping Analysis: WADA-Compliant Confirmation of Prohibited Substance Ingestion

As fenproporex is listed on the WADA Prohibited List, anti-doping laboratories require (+)-fenproporex reference material for method validation, calibration curve construction, and definitive confirmation of adverse analytical findings. The compound's metabolism to amphetamine, with parent fenproporex detectable in oral fluid following controlled oral administration [1], necessitates inclusion in multi-analyte LC-MS/MS panels. The documented case of professional footballer Dodô receiving a two-year ban after testing positive for fenproporex [2] underscores the critical forensic necessity of maintaining authenticated reference standards for unequivocal identification in sports arbitration contexts.

Chiral Pharmacokinetic Studies: Enantioselective Metabolism Investigations Using CYP Phenotyping Models

Research groups investigating stereoselective prodrug activation pathways benefit from enantiopure (+)-fenproporex to isolate S(+)-specific N-dealkylation kinetics. The Kraemer et al. (2004) finding that CYP2D6, CYP1A2, CYP2B6, and CYP3A4 all exhibit slight preference for S(+)-fenproporex N-dealkylation [1] establishes this compound as a validated probe substrate for studying enantioselective CYP metabolism. The Dark Agouti vs Wistar rat model demonstrates differential amphetamine plasma levels depending on CYP2D6 phenotype [1], providing a translational framework for preclinical chiral pharmacokinetic studies that cannot be conducted with racemic material alone.

Preclinical Anorectic Pharmacology: Methamphetamine-Comparative Behavioral and Feeding Studies

The Mattei et al. (1996) study establishing fenproporex's anorectic efficacy as comparable to methamphetamine at a 4× dose ratio (fenproporex 10 mg/kg ≈ methamphetamine 2.5 mg/kg for food intake suppression in male rats) [1] provides a quantitative baseline for researchers evaluating novel anorectic candidates. The observed sex-dependent differential in motor activity (female rats showing 1177 ± 282 activity counts with fenproporex vs 817 ± 350 with methamphetamine acutely) [1] further supports fenproporex as a reference compound for investigating sexually dimorphic responses to amphetamine-class stimulants in preclinical obesity and behavioral pharmacology models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenproporex, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.